molecular formula C11H11ClN4O2 B2776844 3-((5-chloro-2-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 685853-12-7

3-((5-chloro-2-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2776844
CAS No.: 685853-12-7
M. Wt: 266.69
InChI Key: XZHRRWDQWVSRAW-UHFFFAOYSA-N
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Description

3-((5-chloro-2-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-chloro-2-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 5-chloro-2-methoxyaniline with 6-methyl-1,2,4-triazin-5(4H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced analytical techniques ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((5-chloro-2-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-((5-chloro-2-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxyphenyl isocyanate
  • 2-methoxyphenyl isocyanate
  • Triazole-pyrimidine hybrids

Uniqueness

3-((5-chloro-2-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific applications in research and industry.

Biological Activity

3-((5-chloro-2-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of triazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10ClN5O
  • Molecular Weight : 239.68 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with triazine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazines can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the chloro and methoxy groups in the compound may enhance its lipophilicity and ability to penetrate bacterial membranes.

Anticancer Activity

Several studies have reported the anticancer potential of triazine derivatives. The compound has shown promising results in vitro against various cancer cell lines. For instance, it exhibited cytotoxic effects with IC50 values in the micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54918.7Cell cycle arrest

Anti-inflammatory Activity

Triazine derivatives have been studied for their anti-inflammatory properties. In experimental models, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Interaction with DNA : Some studies suggest that triazines can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The results showed significant apoptosis rates compared to control groups, with flow cytometry confirming increased sub-G1 populations indicative of cell death.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
    • Results : Apoptosis was confirmed through Annexin V/PI staining.
  • Inflammatory Response Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema and inflammatory cytokine levels.
    • Outcome : Histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls.

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-6-10(17)14-11(16-15-6)13-8-5-7(12)3-4-9(8)18-2/h3-5H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHRRWDQWVSRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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